molecular formula C10H12N2O5S B2799694 Ethyl 5-nitro-2-(propanoylamino)thiophene-3-carboxylate CAS No. 477490-66-7

Ethyl 5-nitro-2-(propanoylamino)thiophene-3-carboxylate

Cat. No.: B2799694
CAS No.: 477490-66-7
M. Wt: 272.28
InChI Key: KQQFAYFEDBTVKW-UHFFFAOYSA-N
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Description

Ethyl 5-nitro-2-(propanoylamino)thiophene-3-carboxylate is a thiophene-based heterocyclic compound characterized by a nitro (-NO₂) group at position 5 and a propanoylamino (-NHCOC₂H₅) group at position 2 of the thiophene ring.

Properties

IUPAC Name

ethyl 5-nitro-2-(propanoylamino)thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O5S/c1-3-7(13)11-9-6(10(14)17-4-2)5-8(18-9)12(15)16/h5H,3-4H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQFAYFEDBTVKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=C(S1)[N+](=O)[O-])C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101330574
Record name ethyl 5-nitro-2-(propanoylamino)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101330574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816629
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477490-66-7
Record name ethyl 5-nitro-2-(propanoylamino)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101330574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-nitro-2-(propanoylamino)thiophene-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the nitration of a thiophene derivative followed by amide formation and esterification. The reaction conditions often involve the use of strong acids for nitration, such as nitric acid, and bases for amide formation, such as triethylamine. The esterification step may require the use of alcohols and acid catalysts.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-nitro-2-(propanoylamino)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Halogenating agents, Friedel-Crafts catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated thiophenes, alkylated thiophenes.

Scientific Research Applications

Ethyl 5-nitro-2-(propanoylamino)thiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its nitro group.

    Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of Ethyl 5-nitro-2-(propanoylamino)thiophene-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The propionamide group may enhance the compound’s binding affinity to specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key structural analogs and their substituents are summarized below:

Compound Name (CAS or Identifier) Substituents (Position) Molecular Formula Molecular Weight Key References
Ethyl 5-nitro-2-(propanoylamino)thiophene-3-carboxylate (Target) 5-NO₂, 2-NHCOC₂H₅ C₁₁H₁₃N₃O₅S ~315.3 -
Ethyl 4,5-dimethyl-2-(propanoylamino)thiophene-3-carboxylate (MFCD00297441) 4,5-CH₃, 2-NHCOC₂H₅ C₁₃H₁₇NO₃S 279.35
Ethyl 5-phenyl-4-(phenylmethyl)-2-(propanoylamino)thiophene-3-carboxylate (332030-39-4) 5-Ph, 4-CH₂Ph, 2-NHCOC₂H₅ C₂₃H₂₃NO₃S 393.50
Ethyl 5-acetyl-4-methyl-2-(phenylamino)thiophene-3-carboxylate 5-COCH₃, 4-CH₃, 2-NHPh C₁₇H₁₈N₂O₃S 338.4
Ethyl 4-amino-5-cyano-2-(methylthio)thiophene-3-carboxylate (2b) 4-NH₂, 5-CN, 2-SCH₃ C₁₀H₁₂N₂O₂S₂ 272.35

Key Observations :

  • Electron-Withdrawing vs.
  • Steric Effects : Bulky substituents (e.g., phenyl in CAS 332030-39-4) may hinder molecular interactions in biological systems compared to smaller groups like nitro or methyl .
  • Bioactivity Modulation: The propanoylamino group (-NHCOC₂H₅) is conserved in several analogs, suggesting its role in binding to biological targets such as enzymes or microbial membranes .

Comparison with Target Compound :

  • The nitro group in the target compound may enhance antibacterial activity due to its electron-withdrawing nature, as seen in nitrofuran derivatives (). However, excessive hydrophobicity from bulky groups (e.g., phenyl in ) could reduce efficacy .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Solubility
This compound C₁₁H₁₃N₃O₅S 315.3 Not reported Low (polar aprotic solvents)
Ethyl 4,5-dimethyl-2-(propanoylamino)thiophene-3-carboxylate C₁₃H₁₇NO₃S 279.35 145–147 Moderate in DMSO
Ethyl 5-acetyl-4-methyl-2-(phenylamino)thiophene-3-carboxylate C₁₇H₁₈N₂O₃S 338.4 162–164 High in ethanol

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